molecular formula C20H19FN4O2S2 B2542264 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 946206-66-2

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2542264
CAS RN: 946206-66-2
M. Wt: 430.52
InChI Key: CMPPCVVXGRLCHE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as thiazolo[3,2-b][1,2,4]triazoles . These compounds are characterized by a thiazole ring fused with a 1,2,4-triazole ring. The presence of a fluorophenyl group, an ethyl group, and a dimethylbenzenesulfonamide group further add to the complexity of this molecule .


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are typically synthesized through cyclocondensation reactions . For instance, 2-mercaptobenzimidazoles can react with ketones in boiling acetic acid/sulfuric acid to afford 2-benzimidazolylthioacetophenone derivatives. These can then be cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole core, with a fluorophenyl group, an ethyl group, and a dimethylbenzenesulfonamide group attached to it . The exact structure would need to be determined through techniques such as NMR and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • A study detailed the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Anticancer Applications

  • Research on aminothiazole-paeonol derivatives, including structures similar to the specified compound, showed high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting a promising avenue for developing anticancer agents (Chia-Ying Tsai et al., 2016).

Anti-Inflammatory and Analgesic Activities

  • Celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the therapeutic potential of sulfonamide compounds in various medical applications (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activities

  • The synthesis of linezolid-like molecules was explored, and their antimicrobial activities assessed, indicating the potential of such compounds in combating microbial infections (Serap Başoğlu et al., 2012).

Structural Characterization and Chemical Properties

  • Studies on the structural characterization of similar compounds shed light on their chemical properties and potential applications, including the synthesis of isostructural thiazoles with antimicrobial activities (B. Kariuki et al., 2021).

Future Directions

Given the biological activity exhibited by similar compounds , this compound could potentially be explored for its potential therapeutic applications. Further studies would be needed to evaluate its biological activity, toxicity, and pharmacokinetics.

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-13-6-7-18(14(2)10-13)29(26,27)22-9-8-17-12-28-20-23-19(24-25(17)20)15-4-3-5-16(21)11-15/h3-7,10-12,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPPCVVXGRLCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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